4-(Azetidin-3-ylmethoxy)-1H-pyrazole

Hedgehog Signaling Hair Growth Inhibition Smoothened Agonism

4-(Azetidin-3-ylmethoxy)-1H-pyrazole is a heterocyclic building block featuring an azetidine ring linked via a methoxy group to a 1H-pyrazole core. This scaffold is of significant interest in medicinal chemistry due to the inherent ring strain of the four-membered azetidine, which confers a unique reactivity profile and often enhances binding affinity to biological targets.

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
Cat. No. B12069996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Azetidin-3-ylmethoxy)-1H-pyrazole
Molecular FormulaC7H11N3O
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESC1C(CN1)COC2=CNN=C2
InChIInChI=1S/C7H11N3O/c1-6(2-8-1)5-11-7-3-9-10-4-7/h3-4,6,8H,1-2,5H2,(H,9,10)
InChIKeyMVXRMSAYIDIGHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Azetidin-3-ylmethoxy)-1H-pyrazole: Key Properties and Class Profile for Sourcing Decisions


4-(Azetidin-3-ylmethoxy)-1H-pyrazole is a heterocyclic building block featuring an azetidine ring linked via a methoxy group to a 1H-pyrazole core. This scaffold is of significant interest in medicinal chemistry due to the inherent ring strain of the four-membered azetidine, which confers a unique reactivity profile and often enhances binding affinity to biological targets . Structurally related derivatives, particularly the N-methylated analog 4-[(Azetidin-3-yl)methoxy]-1-methyl-1H-pyrazole (C8H13N3O, MW 167.21 g/mol), are commercially available for research purposes, with applications reported in the modulation of sphingosine-1-phosphate (S1P) receptors and the Hedgehog (Hh) signaling pathway [1].

Why 4-(Azetidin-3-ylmethoxy)-1H-pyrazole Cannot Be Substituted with Simpler Pyrazole Analogs


Direct substitution of 4-(Azetidin-3-ylmethoxy)-1H-pyrazole with simpler pyrazole analogs (e.g., unsubstituted pyrazole or 4-methoxypyrazole) is scientifically unsound due to the critical role of the azetidine moiety. The strained azetidine ring provides distinct conformational and electronic properties that are not replicated by common cyclic amines like piperidine or pyrrolidine . In class-level SAR studies, the azetidinyl ether unit has been shown to act as a functional replacement for a piperidine ring while conferring different physicochemical properties, such as improved brain penetration and target occupancy for CNS applications [1]. The absence of quantitative comparator data for the specific title compound necessitates reliance on class-level inferences; however, these findings strongly indicate that substituting this scaffold with a simpler analog would significantly alter or abolish the intended biological activity and cannot be justified in a research procurement context.

4-(Azetidin-3-ylmethoxy)-1H-pyrazole: Quantitative Differentiation from Analogs


Direct Comparative Activity: Pyrazolyl Azetidinyl Ether vs. Eflornithine in Hedgehog Signaling

In a mouse model, the pyrazolyl azetidinyl ether derivative (Compound 29) acts as an agonist of the Hedgehog signaling pathway, retarding the rate of hair growth. While its efficacy was reported as 'slightly less effective' than the reference α-amino acid eflornithine, this is the only direct head-to-head comparison available for a molecule containing the core azetidinyl-pyrazole ether motif [1]. The study does not provide a numerical efficacy value, but the qualitative comparison provides a critical efficacy benchmark relative to a known standard in a validated in vivo model.

Hedgehog Signaling Hair Growth Inhibition Smoothened Agonism

Structural Differentiation: Azetidinyl Ether as a Piperidine Bioisostere

In a class of 4-(oxyaryl)azetidines, the azetidinyl ether unit was successfully deployed as a replacement for a piperidine ring. This structural modification was associated with compounds displaying dual norepinephrine reuptake inhibition and 5-HT1A partial agonist behavior, and critically, the compounds showed 'good brain penetration' and 'excellent occupancy' of their target receptor sites in the CNS [1]. This is a class-level inference for the core motif; quantitative data for the specific title compound was not found.

CNS Drug Design Bioisostere Receptor Occupancy

Class-Level Differentiation: Sphingosine-1-Phosphate (S1P) Receptor Modulation

A broad patent (US 8,987,467) discloses a genus of 'substituted pyrazole azetidines' as modulators of sphingosine-1-phosphate (S1P) receptors, encompassing compounds with the core azetidine-pyrazole structure [1]. While the patent provides no specific activity data for 4-(Azetidin-3-ylmethoxy)-1H-pyrazole itself, the class-level claim that these compounds are 'potent and selective' S1P receptor modulators distinguishes this scaffold from other pyrazole derivatives lacking the azetidine moiety, which are not known for this specific activity profile.

S1P Receptor Immunology Inflammation

Supporting Evidence: Distinctive Synthesis from an Azetidinone Core

The synthesis of the closely related N-methyl derivative, 4-[(Azetidin-3-yl)methoxy]-1-methyl-1H-pyrazole, proceeds via a multi-step sequence starting from (N-Boc)azetidin-3-one, involving Horner-Wadsworth-Emmons, aza-Michael addition, and Suzuki-Miyaura cross-coupling reactions . This synthetic route is distinct from the straightforward alkylation or condensation methods used for many simple pyrazole analogs and highlights the more complex, unique chemical space occupied by this scaffold.

Synthetic Chemistry Building Blocks Cross-Coupling

Optimal Research Use Cases for 4-(Azetidin-3-ylmethoxy)-1H-pyrazole Based on Verifiable Evidence


CNS Drug Discovery Programs Requiring Bioisosteric Replacement

Use 4-(Azetidin-3-ylmethoxy)-1H-pyrazole as a key building block to replace piperidine or other cyclic amines in CNS-targeted molecules. Evidence shows that the azetidinyl ether motif can confer good brain penetration and excellent target occupancy, properties that are often challenging to achieve with larger, more lipophilic amine analogs . This scaffold is suitable for SAR campaigns focused on neurotransmitter receptors (e.g., 5-HT1A, norepinephrine transporter).

Hedgehog (Hh) Signaling Pathway Modulation Studies

Employ this compound as a tool or starting point for developing modulators of the Hedgehog signaling pathway. Direct evidence demonstrates that a structurally related pyrazolyl azetidinyl ether is functionally active in vivo, retarding hair growth in a mouse model . This application is relevant for research into cancer (e.g., basal cell carcinoma, medulloblastoma), tissue regeneration, and hair biology.

Sphingosine-1-Phosphate (S1P) Receptor Pharmacology Research

Leverage this scaffold for exploring S1P receptor modulation, a validated mechanism for autoimmune and inflammatory diseases. The compound's core structure is covered by patents claiming 'potent and selective' S1P receptor modulation . This provides a strong, proprietary hypothesis for initiating a drug discovery program in immunology.

Exploration of Novel Chemical Space in Library Synthesis

Include this building block in the design of diverse screening libraries. Its unique combination of a strained azetidine and an ether-linked pyrazole offers a distinctive 3D structure and physicochemical profile not found in flat or more common heterocyclic building blocks, thereby enriching chemical diversity .

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